1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (OLL) is a well-characterized triacylglycerol serving as a reference standard for sesame oil. Its specific fatty acid composition mirrors the major component of sesame oil, making it a valuable tool for researchers analyzing and authenticating sesame oil samples. Studies have employed OLL to assess the quality and purity of sesame oil using various analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) [, ].
Research suggests that OLL may possess anti-tumor properties. In vitro studies have demonstrated that OLL can induce apoptosis (programmed cell death) in human cancer cell lines, including those derived from leukemia, breast, and colon cancers [, ]. However, further investigations are necessary to understand the underlying mechanisms of OLL's anti-tumor activity and its potential efficacy in vivo (within a living organism).
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a triacylglycerol compound characterized by the presence of two linoleic acid chains and one oleic acid chain. Its chemical formula is C₅₇H₁₀₀O₆, and it has a CAS number of 2190-21-8. This compound is classified under glycerols and fatty acid derivatives, and it plays a significant role in various biological and industrial applications due to its unique structural properties and functional characteristics.
Research indicates that 1,2-dilinoleoyl-3-oleoyl-rac-glycerol exhibits several biological activities. It has been shown to reduce scald development in apples when applied post-harvest, suggesting its potential as a food preservative . Additionally, it may influence lipid metabolism and cellular signaling pathways due to its composition of polyunsaturated fatty acids, which are known to play roles in inflammation and cell membrane fluidity.
The synthesis of 1,2-dilinoleoyl-3-oleoyl-rac-glycerol typically involves the esterification of glycerol with linoleic acid and oleic acid. This can be achieved through:
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol finds applications in various fields:
Studies on the interactions of 1,2-dilinoleoyl-3-oleoyl-rac-glycerol with biological systems indicate potential effects on cell membranes due to its lipid composition. It may alter membrane fluidity and influence the activity of membrane-bound enzymes or receptors. Further research is needed to fully elucidate these interactions and their implications for health and disease.
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol shares structural similarities with other triacylglycerols but is unique due to its specific combination of fatty acids. Here are some similar compounds:
Compound Name | Fatty Acid Composition | Unique Features |
---|---|---|
1,2-Dilinoleoyl-3-stearoyl-rac-glycerol | Two linoleic acids, one stearic acid | Higher saturation due to stearic acid |
1,2-Dioleoyl-3-linoleoyl-rac-glycerol | Two oleic acids, one linoleic acid | More stable than 1,2-dilinoleoyl-3-oleoyl |
1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol | Two palmitic acids, one linoleic acid | Higher melting point due to palmitic acid |
The uniqueness of 1,2-dilinoleoyl-3-oleoyl-rac-glycerol lies in its balance between saturated and unsaturated fatty acids, providing specific functional properties that are beneficial in various applications.
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) has emerged as a gold-standard technique for untargeted lipidomic analysis of triglycerides, including 1,2-dilinoleoyl-3-oleoyl-rac-glycerol [1] [2]. This method leverages the high chromatographic resolution of UPLC, which separates lipid species based on hydrophobicity using sub-2 μm particle columns, coupled with the high mass accuracy (<5 ppm) and sensitivity of QTOF-MS detectors. For 1,2-dilinoleoyl-3-oleoyl-rac-glycerol, reverse-phase chromatography effectively resolves its structural analogs, while the QTOF-MS provides detailed molecular ion ([M+H]⁺/[M-H]⁻) and fragment spectra.
The identification process typically involves:
A key advantage of UPLC-QTOF-MS is its ability to differentiate 1,2-dilinoleoyl-3-oleoyl-rac-glycerol from regioisomers such as 1,3-dilinoleoyl-2-oleoyl-glycerol through characteristic fragment patterns. For instance, neutral loss of linoleic acid (280.2 Da) from the sn-1/3 positions produces distinct fragment intensity ratios compared to sn-2 position losses [2].
Multivariate pattern recognition techniques like partial least squares-discriminant analysis (PLS-DA) and principal component analysis (PCA) are critical for linking the lipidomic profile of 1,2-dilinoleoyl-3-oleoyl-rac-glycerol to its biological effects [2] [5]. These methods reduce high-dimensional MS datasets into interpretable latent variables that correlate spectral features with phenotypic outcomes.
In a landmark study, PLS-DA modeling of plasma lipidomes from hyperlipidemia patients revealed that 1,2-dilinoleoyl-3-oleoyl-rac-glycerol and related triglycerides clustered with phosphatidylcholines and sphingomyelins as key discriminators between metabolic syndromes [2]. The variable importance in projection (VIP) scores identified the triglyceride’s [M+H]⁺ ion (m/z 881.4) as a top contributor (VIP = 6.12) to group separation, with a 2.5-fold elevation in liver qi-stagnation cohorts [2].
Table 1. Key Lipid Metabolites Differentiating Metabolic Syndromes in UPLC-QTOF-MS Studies [2]
Retention Time (min) | m/z | Lipid Class | Fold Change | VIP Score |
---|---|---|---|---|
12.34 | 787.5918 | Triglyceride (14:0/18:3/15:0) | 3.1↑ | 6.04 |
16.48 | 784.5824 | Phosphatidylcholine (18:3/18:0) | 4.6↑ | 16.52 |
15.81 | 782.5518 | Phosphatidylcholine (20:3/16:1) | 1.3↑ | 63.30 |
These models achieve classification accuracies >90% by integrating intensity ratios of 1,2-dilinoleoyl-3-oleoyl-rac-glycerol to phospholipids like phosphatidylethanolamines (PEs), underscoring its role in membrane remodeling and lipid signaling [2] [5].
Machine learning algorithms are increasingly deployed to predict lipid classes and biological associations of 1,2-dilinoleoyl-3-oleoyl-rac-glycerol from UPLC-QTOF-MS datasets. Supervised models like random forests and support vector machines (SVMs) train on features such as retention time, m/z values, fragment ion patterns, and intensity ratios to classify unknown lipids [5].
For example, a neural network trained on 15,000 lipid spectra achieved 94.3% accuracy in distinguishing triglycerides from glycerophospholipids using:
Feature importance analysis revealed that the m/z 601.5 fragment (glycerol backbone + one acyl chain) and retention time (12.3–16.5 min) were critical for identifying 1,2-dilinoleoyl-3-oleoyl-rac-glycerol [2]. Unsupervised techniques like autoencoders further enable de novo detection of novel triglyceride analogs by clustering MS features with similar fragmentation patterns.